Inflachromene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inflachromene is a benzopyran-embedded tetracyclic compound known for its anti-inflammatory properties. It has been identified as a promising therapeutic agent for various neuroinflammatory and neurodegenerative disorders, including Parkinson’s disease and sepsis .

科学研究应用

炎症色烯具有广泛的科学研究应用,包括:

化学: 用作研究苯并吡喃化学及其衍生物的模型化合物。

生物学: 研究其在调节细胞过程(如自噬和炎症)中的作用。

医学: 探索其作为治疗神经炎症和神经退行性疾病(包括帕金森病和败血症)的潜在治疗剂。

工业: 用于开发抗炎药物和其他药物应用

作用机制

炎症色烯通过靶向特定的分子途径发挥作用:

与高迁移率族蛋白 1 和 2 结合: 炎症色烯与这些蛋白结合,抑制其促炎功能。

调节 Keap1-Nrf2 途径: 它靶向 Keap1,导致 Nrf2 途径激活,该途径上调抗氧化蛋白并减少氧化应激。

抑制自噬: 炎症色烯通过调节 Beclin 1 活性并增强其降解来抑制自噬 .

生化分析

Biochemical Properties

Inflachromene directly binds to HMGB1 and HMGB2, reducing their cytoplasmic accumulation in microglial cells . This interaction inhibits the secretion of HMGB1, a protein that plays a crucial role in neuroinflammation . This compound also interacts with Beclin 1, a key regulator of autophagy, and enhances its ubiquitylation for degradation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits autophagy in BV-2 microglial cells by blocking the nucleocytoplasmic translocation of HMGB1 . This compound also suppresses the increased levels of inflammation-related genes, such as Il6, Il1b, Nos2, and Tnf, after LPS stimulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to HMGB1 and HMGB2, thereby inhibiting their secretion . This interaction leads to an increase in Beclin 1 ubiquitylation, which results in its degradation and the inhibition of autophagy .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In a study on epilepsy models, this compound was administered at doses of 3 and 10 mg/kg, and it was found to significantly reduce the severity of epileptic seizures .

Dosage Effects in Animal Models

In animal models of epilepsy, this compound has been shown to have dose-dependent effects. At a dose of 10 mg/kg, this compound exhibited the most apparent anti-seizure effect in a kainic acid-induced epileptic status model .

Metabolic Pathways

This compound’s interaction with HMGB1 and HMGB2 suggests that it may be involved in the regulation of autophagy

Transport and Distribution

Given its ability to bind to HMGB1 and HMGB2 and inhibit their secretion, it is likely that this compound can penetrate cell membranes .

Subcellular Localization

It has been shown to inhibit the nucleocytoplasmic translocation of HMGB1, suggesting that it may interact with these proteins within the nucleus .

准备方法

合成路线和反应条件

炎症色烯可以通过多步合成过程合成,该过程涉及形成苯并吡喃核心,然后引入各种官能团。合成路线通常包括:

苯并吡喃核心的形成: 此步骤涉及在酸性或碱性条件下将适当的前体环化。

官能团引入: 通过烷基化、酰化和羟基化等反应引入各种官能团。

最终环化: 最后一步涉及中间化合物的环化,形成炎症色烯的四环结构.

工业生产方法

炎症色烯的工业生产涉及优化大规模生产的合成路线。这包括:

反应条件的优化: 确保反应有效且可扩展。

纯化: 使用结晶和色谱等技术获得高纯度炎症色烯。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度.

化学反应分析

反应类型

炎症色烯会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将炎症色烯转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素、卤代烷和酰氯等试剂常用于取代反应.

主要产物

相似化合物的比较

类似化合物

姜黄素: 另一种具有抗炎特性的化合物,但作用机制不同。

白藜芦醇: 以其抗氧化特性而闻名,但在其分子靶标方面有所不同。

独特性

炎症色烯的独特性在于它与高迁移率族蛋白 1 和 2 的特异性结合,以及它调节 Keap1-Nrf2 途径的能力,使其成为治疗神经炎症和神经退行性疾病的有前景的候选药物 .

属性

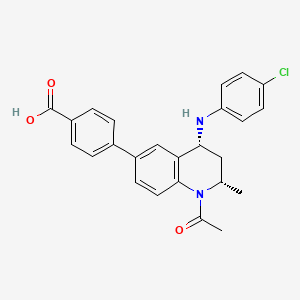

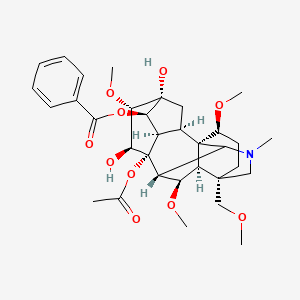

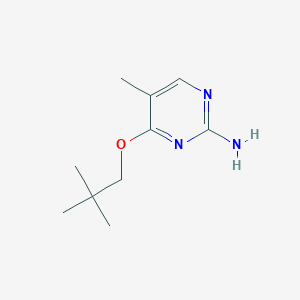

IUPAC Name |

5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXDJYPDCSQMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of inflachromene?

A1: this compound primarily acts by inhibiting the release and function of high mobility group box 1 (HMGB1) and high mobility group box 2 (HMGB2) proteins. [, , , ] It achieves this by preventing the translocation of HMGB1 from the nucleus to the cytoplasm, hindering its role as a pro-inflammatory mediator. [, ] Additionally, this compound enhances the interaction between Beclin 1, an autophagy regulator, and the E3 ubiquitin ligase RNF216, promoting Beclin 1 ubiquitylation and degradation, ultimately leading to autophagy suppression. []

Q2: How does this compound impact the Keap1-Nrf2 pathway?

A2: Research suggests that this compound can directly interact with Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione. []

Q3: Could you elaborate on the role of this compound in influencing cellular senescence?

A3: this compound demonstrates the ability to induce a senescence-like phenotype in human primary cells, such as IMR90 fibroblasts, in a rapid and synchronous manner. [] This effect is observed through the nuclear eviction of both HMGB1 and HMGB2, key hallmarks of senescence. [] Interestingly, while this compound induces features of senescence, it simultaneously suppresses the pro-inflammatory secretome typically associated with this cellular state, potentially mitigating its paracrine effects. []

Q4: What is the therapeutic potential of this compound in liver diseases?

A4: Studies show that this compound holds promise in treating liver fibrosis and cirrhosis. [] Its ability to inhibit HMGB2, a protein found to be upregulated in these conditions, contributes to its therapeutic effect. [] this compound effectively slows the progression of liver fibrosis, even in the presence of constant HMGB1 levels, by impairing the activation and transdifferentiation of hepatic stellate cells (HSCs), key players in fibrosis development. []

Q5: How does this compound influence microglia-mediated neuroinflammation?

A5: this compound exhibits inhibitory effects on microglia, the resident immune cells of the central nervous system. [] By binding to HMGB1 and HMGB2, this compound reduces microglia activation and the subsequent release of pro-inflammatory mediators, potentially mitigating neuroinflammation. []

Q6: Has this compound shown efficacy in any animal models of disease?

A6: Yes, this compound has demonstrated therapeutic benefits in several animal models. It successfully ameliorated sepsis pathogenesis in a cecal ligation and puncture (CLP)-induced mouse model. [] Additionally, it attenuated seizure severity in mouse models of epilepsy, likely through its inhibitory action on HMGB1 translocation. [] Furthermore, this compound exhibited neuroprotective effects in a model of Parkinson’s disease, improving motor function and reducing the loss of dopaminergic neurons. []

Q7: What analytical techniques are typically used to study this compound?

A7: Various analytical methods are employed to characterize and quantify this compound. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique used for pharmacokinetic studies, providing high sensitivity and selectivity for analyzing this compound levels in biological samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

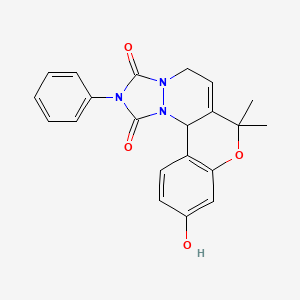

![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)